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4-Chloro-1-ethyl-1H-pyrazole-3-

carboxylic acid

Cat. No.: B1361135 Get Quote

Technical Guide: 4-Chloro-1-ethyl-1H-pyrazole-3-
carboxylic acid
For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid (CAS No. 512810-20-7) is a halogenated

pyrazole derivative. Compounds within this class are of significant interest in medicinal

chemistry and drug development due to their diverse biological activities. Pyrazole moieties are

key pharmacophores in a variety of therapeutic agents. This technical guide provides a

summary of the available physical properties of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic
acid, general experimental protocols for the determination of its physical properties, and a

conceptual workflow for its synthesis and potential derivatization.

It is important to note that publicly available experimental data for this specific compound is

limited. To provide a broader context, this guide also includes data for the closely related

compound, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 127892-62-0),

where appropriate, with clear differentiation.
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The physical properties of a compound are critical for its handling, formulation, and

development as a potential therapeutic agent. The available data for 4-Chloro-1-ethyl-1H-
pyrazole-3-carboxylic acid is summarized below.

Property Value Source

Molecular Formula C6H7ClN2O2 [1]

Molecular Weight 174.59 g/mol [1]

pKa (Predicted) 2.78 ± 0.25

Note: Experimental data for properties such as melting point, boiling point, and solubility for 4-
Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid are not readily available in the reviewed

literature.

For the purpose of comparison, the physical properties of the related compound 4-Chloro-3-

ethyl-1-methyl-1H-pyrazole-5-carboxylic acid are presented in the following table:

Property Value Source

Molecular Formula C7H9ClN2O2

Molecular Weight 188.61 g/mol

Melting Point 162.0-166.0 °C

Boiling Point (Predicted) 339.5 ± 42.0 °C

Density (Predicted) 1.40 ± 0.1 g/cm³

pKa (Predicted) 1.90 ± 0.38

Appearance
White to light yellow powder or

crystal

Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of 4-Chloro-1-
ethyl-1H-pyrazole-3-carboxylic acid are not specified in the available literature. However,
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standard methodologies for compounds of this nature can be applied.

Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range

typically suggests a high degree of purity, whereas a broad melting range can indicate the

presence of impurities.

Principle: A small, finely powdered sample of the compound is packed into a capillary tube and

heated at a controlled rate. The temperatures at which the substance begins to melt and

completely liquefies are recorded as the melting range.

Apparatus:

Melting point apparatus (e.g., Mel-Temp or similar)

Glass capillary tubes (sealed at one end)

Spatula

Mortar and pestle (if the sample is not a fine powder)

Procedure:

Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently

grind the sample in a mortar and pestle.

Pack the dry powder into the open end of a capillary tube to a depth of 2-3 mm. This can be

achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

Place the capillary tube into the heating block of the melting point apparatus.

Set the heating rate to a rapid setting initially to determine an approximate melting point.

Once an approximate range is known, allow the apparatus to cool.

Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting

point.
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Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

Record the temperature at which the first drop of liquid appears (T1).

Record the temperature at which the entire sample has melted (T2).

The melting range is reported as T1-T2.

Solubility Determination (Shake-Flask Method)
Solubility is a crucial parameter for drug development, influencing bioavailability and

formulation strategies. The shake-flask method is a common technique for determining

equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a

constant temperature until equilibrium is reached. The concentration of the dissolved solute in

the saturated solution is then determined analytically.

Apparatus:

Analytical balance

Vials with screw caps

Constant temperature shaker bath or orbital shaker

Centrifuge

Syringe filters (e.g., 0.22 µm)

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Volumetric flasks and pipettes

Procedure:

Add an excess amount of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid to a series of

vials, each containing a known volume of a different solvent (e.g., water, ethanol, DMSO,

buffers at various pH values).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1361135?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or

37°C).

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

After the equilibration period, allow the vials to stand to let undissolved solids settle.

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove

any remaining solid particles.

Quantitatively dilute the filtered solution with a suitable solvent.

Analyze the concentration of the diluted solution using a pre-validated analytical method,

such as HPLC or UV-Vis spectrophotometry.

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or

µg/mL.

Conceptual Workflow: Synthesis and Derivatization
While a specific synthesis protocol for 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid is not

detailed in the provided search results, a general synthetic approach for pyrazole carboxylic

acids often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine

derivative. The carboxylic acid functionality can then be used as a handle for further chemical

modifications to explore structure-activity relationships.

Synthesis

Derivatization

1,3-Dicarbonyl Compound + Ethylhydrazine Cyclocondensation Intermediate Pyrazole Ester Chlorination Hydrolysis 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid Acid Chloride Formation
(e.g., with SOCl2)

Amide Coupling
(with an amine)

Esterification
(with an alcohol)

Amide Derivatives

Ester Derivatives
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Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis and derivatization of 4-Chloro-1-ethyl-1H-
pyrazole-3-carboxylic acid.

Signaling Pathways and Biological Activity
The pyrazole nucleus is a common feature in many biologically active compounds. While

specific signaling pathways modulated by 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid
are not documented, pyrazole derivatives have been reported to exhibit a wide range of

pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer

effects. The biological activity is highly dependent on the substitution pattern around the

pyrazole ring. Further research would be required to elucidate the specific biological targets

and mechanisms of action for this particular compound.

Conclusion
4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative with potential for

further investigation in drug discovery and development. This guide has summarized the

currently available physical property data and provided general experimental protocols for its

characterization. The conceptual workflow illustrates a plausible route for its synthesis and

derivatization, offering a starting point for researchers interested in exploring the chemical

space around this scaffold. Due to the limited availability of experimental data, further empirical

studies are necessary to fully characterize this compound and to explore its potential biological

activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1361135#4-chloro-1-ethyl-1h-pyrazole-3-carboxylic-
acid-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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